molecular formula C27H23FN4O3S2 B2760730 N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895098-19-8

N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2760730
CAS No.: 895098-19-8
M. Wt: 534.62
InChI Key: BAOCROCCWBFXPB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline, 4-fluorobenzyl chloride, and other reagents necessary for constructing the pyrimido[5,4-c][2,1]benzothiazine core. The reaction conditions may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its efficacy and safety.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide include other benzothiazine derivatives, such as:

  • 2-(2,4-dimethylphenyl)-3H-benzo[d]thiazol-3-one
  • 6-(4-fluorobenzyl)-2H-pyrimido[5,4-c][2,1]benzothiazine-5,5-dioxide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimido[5,4-c][2,1]benzothiazine and acetamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-17-7-12-22(18(2)13-17)30-25(33)16-36-27-29-14-24-26(31-27)21-5-3-4-6-23(21)32(37(24,34)35)15-19-8-10-20(28)11-9-19/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCROCCWBFXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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